Urethane

Description

This compound appears as odorless colorless crystals or white powder. Sublimes readily at 217 °F and 54 mmHg. Cooling saline taste.

This compound is a carbamate ester obtained by the formal condensation of ethanol with carbamic acid. It has been found in alcoholic beverages. It has a role as a fungal metabolite and a mutagen.

This compound, formerly marketed as an inactive ingredient in Profenil injection, was determined to be carcinogenic and was removed from the Canadian, US, and UK markets in 1963.

Ethyl carbamate is used as an intermediate in the synthesis of a number of chemicals. Acute (short-term) exposure of humans to high levels of ethyl carbamate may result in injury to the kidneys and liver and induce vomiting, coma, or hemorrhages. No information is available on the chronic (long-term), reproductive, or developmental effects of ethyl carbamate in humans. An increased incidence of lung tumors has been observed in rodents exposed to ethyl carbamate by oral or inhalation exposure. The International Agency for Research on Cancer (IARC) has classifed ethyl carbamate as a Group 2B, possibly carcinogenic to humans.

This compound has been reported in Trypanosoma brucei with data available.

This compound is a colorless and odorless, crystalline compound that emits toxic fumes of nitrogen oxides when heated to decomposition. Urethan is mainly used in the production of amino resins, but is also used in the manufacture of pesticides, fumigants, cosmetics and pharmaceuticals. Exposure to urethan can affect the central nervous system, liver and can cause bone marrow suppression. Urethan is reasonably anticipated to be a human carcinogen. (NCI05)

This compound is a small molecule drug with a maximum clinical trial phase of IV. It was withdrawn in at least one region.

Ethyl carbamate (also known as this compound) is an ester of carbamic acid. It is not a component of polyurethanes. this compound can be produced by the reaction of ammonia with ethyl chloroformate or by heating urea nitrate and ethyl alcohol. It was first prepared in the mid 1800’s. Ethyl carbamate was used as an antineoplastic agent in the treatment of multiple myeloma before it was found in 1943 to be toxic, carcinogenic and largely ineffective. Japanese usage in medical injections continued and from 1950 to 1975. Ethyl carbamate has now been withdrawn from pharmaceutical use. However, small quantities of ethyl carbamate are also used in laboratories as an anesthetic for animals. Studies have shown that most, if not all, yeast-fermented alcoholic beverages contain traces of ethyl carbamate (15 ppb to 12 ppm). Other foods and beverages prepared by means of fermentation also contain ethyl carbamate. For example, bread has been found to contain 2 ppb while as much as 20 ppb has been found in some samples of soy sauce. “Natural” ethyl carbamate is formed during distillation from natural precursors such as cyanide, urea, citrulline and other N-carbamoyl compounds.

Antineoplastic agent that is also used as a veterinary anesthetic. It has also been used as an intermediate in organic synthesis. This compound is suspected to be a carcinogen.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-2-6-3(4)5/h2H2,1H3,(H2,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOYRKODLDBILNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

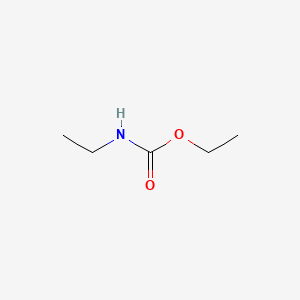

CCOC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2, Array | |

| Record name | URETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL CARBAMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0314 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26680-22-8 | |

| Record name | Carbamic acid, ethyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26680-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9021427 | |

| Record name | Urethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Urethane appears as odorless colorless crystals or white powder. Sublimes readily at 217 °F and 54 mmHg. Cooling saline taste., Water-soluble crystals or white powder; [CAMEO], Solid, ODOURLESS COLOURLESS CRYSTALS. PELLETS OR WHITE GRANULAR POWDER. | |

| Record name | URETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Urethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2032 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethyl carbamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031219 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYL CARBAMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0314 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

360 to 363 °F at 760 mmHg (NTP, 1992), 185 °C, 185.00 °C. @ 760.00 mm Hg | |

| Record name | URETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Urethane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04827 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ETHYL CARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2555 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl carbamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031219 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYL CARBAMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0314 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

198 °F (NTP, 1992), 92 °C c.c. | |

| Record name | URETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL CARBAMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0314 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), Soluble in benzene, 1g dissolves in 0.8 mL alcohol; 1.5 mL ether; 0.9 mL chloroform; 2.5 mL glycerol; 32 mL olive oil, In water, 4.8X10+5 mg/L at 15 °C, 480 mg/mL at 15 °C, Solubility in water, g/100ml: 200 | |

| Record name | URETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Urethane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04827 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ETHYL CARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2555 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl carbamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031219 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYL CARBAMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0314 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.9862 at 70 °F (NTP, 1992) - Less dense than water; will float, 0.9813, Relative density (water = 1): 0.98 | |

| Record name | URETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL CARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2555 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL CARBAMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0314 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

3.07 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.07 (Air = 1), Relative vapor density (air = 1): 3.1 | |

| Record name | URETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL CARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2555 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL CARBAMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0314 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

5 mmHg at 150.4 °F ; 10 mmHg at 172.0 °F; 20 mmHg at 195.8 °F (NTP, 1992), 0.36 [mmHg], 0.262 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 5 | |

| Record name | URETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Urethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2032 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYL CARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2555 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL CARBAMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0314 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless, columnar crystals or white, granular powder, Prisms from benzene and toluene | |

CAS No. |

51-79-6 | |

| Record name | URETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbamic acid, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urethane [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urethane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04827 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | urethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758452 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | urethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=746 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Urethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Urethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.113 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | URETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3IN71E75Z5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYL CARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2555 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl carbamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031219 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYL CARBAMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0314 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

118 to 122 °F (NTP, 1992), 49 °C, 48.5 - 50 °C | |

| Record name | URETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Urethane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04827 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ETHYL CARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2555 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl carbamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031219 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYL CARBAMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0314 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to Urethane: Chemical Structure and Properties for Researchers

This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of urethanes, with a particular focus on polyurethanes. It is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of these versatile polymers.

The Urethane Functional Group: A Hybrid of Amide and Ester

The fundamental unit of a this compound is the carbamate functional group, which can be considered a hybrid of an amide and an ester.[1] This unique structure, consisting of a carbonyl group flanked by a nitrogen and an oxygen atom, imparts a distinct set of properties.[1] The presence of both a hydrogen bond donor (N-H) and acceptor (C=O) allows for the formation of strong intermolecular hydrogen bonds, which significantly influence the physical properties of this compound-containing molecules.

The molecular formula for the simplest this compound, ethyl carbamate, is C₃H₇NO₂.[2] It is a colorless and odorless crystalline solid.[2]

Polyurethanes: Versatile Polymers Built on this compound Linkages

While simple urethanes exist, the most significant application of the this compound linkage is in the formation of polyurethanes (PUs).[3] These polymers are formed through the reaction of diisocyanates (or polyisocyanates) with polyols.[4][5] The versatility of polyurethanes stems from the wide variety of isocyanates and polyols that can be used, allowing for the tailoring of their properties to suit a vast range of applications, from flexible foams to rigid elastomers.[5][6]

The properties of a polythis compound are greatly influenced by the types of isocyanates and polyols used in its synthesis.[5] Long, flexible polyol chains result in soft, elastic polymers, while a high degree of cross-linking leads to tough and rigid materials.[5]

Quantitative Properties of Urethanes and Polyurethanes

The following table summarizes key quantitative properties for ethyl carbamate and various types of polyurethanes.

| Property | Ethyl Carbamate | Thermoplastic Polythis compound (TPU) | Polythis compound Elastomer (AU, EU) |

| Molecular Formula | C₃H₇NO₂[2] | - | - |

| Melting Point | 48-50 °C | 120-150 °C[7] | - |

| Boiling Point | 182-185 °C | - | - |

| Density | 0.9862 g/cm³[8] | 1.10 g/cm³[7] | - |

| Tensile Strength | - | 10 MPa[7] | 39 MPa[9] |

| Elongation at Break | - | 291%[7] | 580%[9] |

| Hardness (Shore) | - | 88-90 A[7] | - |

| Glass Transition Temp. | - | - | -50 °C[9] |

Experimental Protocols

Synthesis of a Thermoplastic Polythis compound Elastomer

This protocol describes a typical two-step synthesis of a thermoplastic polythis compound elastomer.[10][11]

Materials:

-

Poly(ε-caprolactone) diol (PCL-diol, Mn = 2000 g/mol )

-

4,4'-Methylene diphenyl diisocyanate (MDI)

-

1,4-Butanediol (BDO)

-

Dibutyltin dilaurate (DBTDL) catalyst

-

Dimethylacetamide (DMAc)

Procedure:

-

Prepolymer Synthesis:

-

In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, add PCL-diol and DMAc.

-

Heat the mixture to 80°C under a nitrogen atmosphere with stirring until the PCL-diol is completely dissolved.

-

Add MDI to the flask and continue stirring at 80°C for 2 hours to form the NCO-terminated prepolymer.

-

-

Chain Extension:

-

Cool the prepolymer solution to 60°C.

-

Add a solution of BDO in DMAc dropwise to the prepolymer solution with vigorous stirring.

-

Add a catalytic amount of DBTDL.

-

Continue the reaction at 60°C for 3-4 hours until the viscosity of the solution increases significantly.

-

Precipitate the resulting polythis compound elastomer in a non-solvent such as methanol, wash thoroughly, and dry in a vacuum oven at 60°C until a constant weight is achieved.

-

Characterization of Polythis compound Properties

The following are standard ASTM methods for characterizing the physical properties of polyurethanes.[12][13]

-

Tensile Strength and Elongation (ASTM D412): This test determines the force required to break a sample and how much it stretches before breaking.[14] A dumbbell-shaped specimen is pulled at a constant rate of 500 mm/min until it fails.[15]

-

Hardness (ASTM D2240): This test measures the resistance of a material to indentation.[16] A specified indenter is pressed into the material under a specific force, and the depth of penetration is measured.[16][17] Shore A and Shore D are common scales for softer and harder materials, respectively.[17]

-

Density and Specific Gravity (ASTM D792): This method determines the density of a solid plastic by weighing it in air and then in a liquid of known density (usually water).[18]

Urethanes in Drug Development and Biological Signaling

The carbamate group is a key structural motif in a number of therapeutic agents and plays a role in various biological signaling pathways.[8][19]

Acetylcholinesterase Inhibitors

Several carbamate-based drugs are used as acetylcholinesterase (AChE) inhibitors for the treatment of conditions like Alzheimer's disease and myasthenia gravis.[5][20] These drugs work by reversibly inhibiting the AChE enzyme, which is responsible for breaking down the neurotransmitter acetylcholine.[21] This inhibition leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic neurotransmission.[21] Examples of carbamate AChE inhibitors include rivastigmine and neostigmine.[5]

Nrf2 Signaling Pathway

Recent research has indicated a potential link between carbamate compounds and the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[22] This pathway is a key regulator of the cellular antioxidant response.[22] Under normal conditions, Nrf2 is kept inactive by Keap1.[23] Upon exposure to oxidative stress or certain chemical inducers, Nrf2 is released from Keap1, translocates to the nucleus, and activates the expression of antioxidant and detoxification genes.[23] Some studies suggest that certain carbamates may modulate this pathway, though the exact mechanisms are still under investigation.[24][25]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pfa.org [pfa.org]

- 5. Carbamate - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. weerg.com [weerg.com]

- 8. researchgate.net [researchgate.net]

- 9. makeitfrom.com [makeitfrom.com]

- 10. Synthesis, Characterization and Properties of Antibacterial Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Directory of ASTM Test Methods for Cast this compound Parts - Plan Tech [plantech.com]

- 13. Physical Properties of Urethanes Specified by ASTM [polydrive.com]

- 14. victortestingmachine.com [victortestingmachine.com]

- 15. zwickroell.com [zwickroell.com]

- 16. infinitalab.com [infinitalab.com]

- 17. Shore Hardness ASTM D2240 [intertek.com]

- 18. matestlabs.com [matestlabs.com]

- 19. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Pyrrolidine dithiocarbamate activates the Nrf2 pathway in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of Urethane as an Anesthetic

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urethane (ethyl carbamate) is a widely utilized anesthetic in preclinical research, particularly in neurophysiological studies, due to its stable, long-lasting anesthesia with minimal depression of cardiovascular and respiratory systems.[1][2] Unlike many other anesthetics that have a primary molecular target, this compound's anesthetic properties arise from its modest and widespread effects on multiple neurotransmitter systems and ion channels.[2] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, presenting quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and workflows.

Core Mechanism of Action: A Multi-Target Modulator

The anesthetic state induced by this compound is not attributed to a high-affinity interaction with a single receptor type. Instead, it is the cumulative result of subtle modulation of both inhibitory and excitatory neurotransmission.[2] this compound potentiates the function of inhibitory receptors while inhibiting excitatory ones, leading to a generalized depression of neuronal excitability.[2][3]

Modulation of Ligand-Gated Ion Channels

This compound's primary documented effects are on ligand-gated ion channels, where it demonstrates a dualistic action: potentiating inhibitory receptors and inhibiting excitatory ones.[2]

This compound enhances the function of the primary inhibitory neurotransmitter receptors in the central nervous system: GABA-A and glycine receptors.[3] This potentiation leads to an increased influx of chloride ions upon agonist binding, resulting in hyperpolarization of the postsynaptic neuron and a decreased likelihood of action potential firing.

-

GABA-A Receptors: this compound potentiates GABA-A receptor function, although it is considered less potent in this regard compared to other anesthetics like barbiturates.[4] In the nucleus of the solitary tract (NTS), this compound at a concentration of 20 mM has been shown to decrease the frequency of GABAergic spontaneous postsynaptic currents (sPSCs) by approximately 60%, suggesting an inhibitory effect on GABAergic neurons.[5]

-

Glycine Receptors: Similar to its effect on GABA-A receptors, this compound enhances the function of glycine receptors, contributing to its overall inhibitory effect on the central nervous system.[3]

This compound exerts an inhibitory effect on the primary excitatory neurotransmitter receptors, NMDA and AMPA receptors, thereby reducing neuronal depolarization and excitation.[2][6]

-

NMDA Receptors: this compound inhibits NMDA receptor function in a concentration-dependent manner.[2] However, studies have shown that in the NTS, this compound (20 mM) did not significantly change the amplitude of NMDA-evoked excitatory postsynaptic currents (eEPSCs).[5] This suggests that the inhibitory effect of this compound on NMDA receptors may be region-specific or dependent on the subunit composition of the receptor.

-

AMPA Receptors: this compound also inhibits AMPA receptor-mediated currents.[2] Similar to NMDA receptors, in the NTS, 20 mM this compound did not significantly alter non-NMDA currents.[5]

This compound potentiates the function of neuronal nicotinic acetylcholine receptors.[2] This effect is somewhat paradoxical given its overall anesthetic action, as nAChRs are generally excitatory. In outer hair cells, the this compound-induced outward current is blocked by the α9 nAChR antagonist strychnine, suggesting a role for this receptor subtype in this compound's effects in the auditory system.[7]

Effects on Voltage-Gated Ion Channels

This compound's influence extends to voltage-gated ion channels, further contributing to the depression of neuronal excitability.

-

Potassium Channels: this compound activates Ba2+-sensitive potassium leak channels, leading to an increase in membrane conductance and hyperpolarization of neurons.[8][9] This action appears to be a specific mechanism for reducing intrinsic neuronal excitability without affecting synaptic transmission.[8][9] Studies on hippocampal CA1 neurons suggest that this compound alters presynaptic glutamatergic release possibly by activating potassium leak currents.[1]

-

Sodium Channels: While most intravenous anesthetics have minimal effects on voltage-gated sodium channels at clinical concentrations, this compound has been shown to inhibit them.[1][8]

Quantitative Data on this compound's Actions

The following tables summarize the available quantitative data on the effects of this compound on various ion channels and neurotransmitter systems.

| Receptor/Ion Channel | Effect | Concentration | Quantitative Measurement | Reference |

| GABA-A Receptor | Potentiation / Inhibition of GABAergic neurons | 20 mM | ~60% decrease in frequency of GABAergic sPSCs in NTS neurons | [5] |

| Glycine Receptor | Potentiation | Not Specified | Concentration-dependent potentiation | [2] |

| NMDA Receptor | Inhibition | 20 mM | No significant change in eEPSC amplitude in NTS neurons | [5] |

| AMPA Receptor | Inhibition | 20 mM | No significant change in non-NMDA current amplitude in NTS neurons | [5] |

| Nicotinic Acetylcholine Receptor (α9 subunit) | Potentiation | Dose-dependent | This compound-induced outward current blocked by strychnine | [7] |

| Potassium Leak Channels | Activation | Not Specified | Selective activation of Ba2+-sensitive K+ leak conductance | [8][9] |

| Voltage-Gated Sodium Channels | Inhibition | Not Specified | Inhibition observed | [1][8] |

| Parameter | Effect | This compound Dose | Quantitative Measurement | Brain Region | Reference |

| Glutamate Concentration | Decrease | Not Specified | 30% decrease compared to unanesthetized rats | Cerebral Cortex | [3] |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways affected by this compound and the logical flow of its anesthetic action.

References

- 1. This compound suppresses hippocampal CA1 neuron excitability via changes in presynaptic glutamate release and in potassium channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The anesthetic mechanism of this compound: the effects on neurotransmitter-gated ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.plos.org [journals.plos.org]

- 5. This compound inhibits the GABAergic neurotransmission in the nucleus of the solitary tract of rat brain stem slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The anesthetic this compound blocks excitatory amino acid responses but not GABA responses in isolated frog spinal cords - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Effects of this compound on Rat Outer Hair Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. journals.physiology.org [journals.physiology.org]

synthesis and polymerization of urethane for lab applications

An In-depth Technical Guide to the Laboratory Synthesis and Polymerization of Urethanes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyurethanes (PUs) are a highly versatile class of polymers, characterized by the presence of urethane (or carbamate) linkages in their molecular backbone.[1] Their adaptability stems from the wide variety of monomers that can be used for their synthesis, allowing for the precise tailoring of their chemical and physical properties.[1][2] This versatility makes them invaluable in research and development, particularly in laboratory applications ranging from the creation of novel biomaterials and medical devices to advanced drug delivery systems.[3][4]

This technical guide provides a comprehensive overview of the core principles and practices for the synthesis and polymerization of urethanes in a laboratory setting. It covers the fundamental chemistry, detailed experimental protocols, characterization techniques, and critical safety procedures necessary for professionals working in this field.

The Core Chemistry: this compound Formation and Polymerization

The foundational reaction for all polythis compound synthesis is the nucleophilic addition of an alcohol's hydroxyl group (-OH) to the electrophilic carbon of an isocyanate group (-N=C=O).[5] This reaction is highly efficient and typically requires no by-products, making it a clean and attractive polymerization method.[6]

When a diisocyanate (a molecule with two isocyanate groups) reacts with a polyol (a molecule with two or more hydroxyl groups), a polymer chain is formed, creating polythis compound.[7][8] The properties of the resulting polymer—whether it is a rigid foam, a flexible elastomer, or a durable coating—are directly influenced by the molecular structure of the isocyanate and polyol precursors.[1][2]

References

Biocompatibility of Polyurethane Scaffolds for Tissue Engineering: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyurethane (PU)-based scaffolds have garnered significant attention in the field of tissue engineering due to their remarkable versatility and tunable properties.[1][2] Their biocompatibility, biodegradability, and adaptable mechanical characteristics make them suitable for a wide range of applications, from soft tissue regeneration to bone repair.[3][4] This technical guide provides a comprehensive overview of the biocompatibility of polythis compound scaffolds, summarizing key quantitative data, detailing experimental protocols for evaluation, and visualizing the core signaling pathways involved in cell-scaffold interactions.

The ideal tissue engineering scaffold should provide a supportive environment for cell adhesion, proliferation, and differentiation while eliciting a minimal inflammatory response.[5] Polyurethanes, with their customizable chemical composition, can be engineered to meet these demanding requirements.[2] This guide will delve into the critical aspects of their biocompatibility, offering researchers the foundational knowledge needed to effectively utilize these promising biomaterials.

Data Presentation: Quantitative Analysis of Biocompatibility

The following tables summarize key quantitative data from various studies on the biocompatibility of polythis compound scaffolds, providing a comparative overview of their performance in critical assays.

Table 1: In Vitro Cytotoxicity and Cell Viability on Polythis compound Scaffolds

| Scaffold Type | Cell Type | Assay | Time Point | Result | Reference |

| Melt-extruded PU | Balb/3T3 | Biomaterial Extract | - | >95% cell viability | [6] |

| Isosorbide-based PU | Human blood leukocytes | MTT Assay | - | Non-cytotoxic | [7] |

| Waterborne PU (PV-Lys) | L929 fibroblasts | MTT Assay | - | Cytotoxic grade 0-1 | [8] |

| PU-Cu Materials | Macrophages | Hematoxylin–eosin staining | 2 weeks | Confirmed anti-inflammatory activity | [2] |

| PU Scaffolds | MG63 osteoblast-like cells | Alamar Blue assay | - | Good cell proliferation | [9] |

Table 2: In Vivo Inflammatory Response to Polythis compound Scaffolds

| Scaffold Type | Animal Model | Implantation Site | Time Point | Key Findings | Reference |

| PU-S, PU-M, PU-F | BALB/c mice | Dorsal skinfold chamber | 14 days | Minimal inflammatory cells, physiological range of leukocytes | [10][11] |

| Waterborne Biodegradable PU (WBPU) | Subcutaneous | Day 3 & 14 | Polarization of macrophages towards M2 (anti-inflammatory) phenotype | [12] | |

| PU-SS (disulfide bonds) | Subcutaneous | - | Minimal inflammatory cell accumulation | [13] | |

| Foam Covered (FC) Silicone | Wistar rats | Dorsum | 90 and 180 days | Higher levels of acute and chronic inflammation compared to surface textured implants | [14] |

| 3D-printed TPU/PLA | - | Subcutaneous | 1, 4, and 8 weeks | Porous scaffolds may facilitate cell adhesion, migration, and proliferation | [15] |

Table 3: In Vivo Degradation Rates of Polythis compound Scaffolds

| Scaffold Type | Animal Model | Implantation Site | Time Point(s) | Degradation Rate / Mass Loss | Reference |

| Peripheral Embolization Device (PED) foams | Porcine arteries | - | 30, 60, 90 days | ~0.11% per day | [16][17] |

| Neurovascular Embolization Device (NED) foams | Rabbit carotid elastase aneurysms | - | 30, 90 days | ~1.01% per day | [16][17] |

| PU-1.8SS | - | Subcutaneous | 2 months | 34% degradation | [13] |

| PU-1SS | - | Subcutaneous | 2 months | 30% degradation | [13] |

| PU-BDO | - | Subcutaneous | 2 months | 13% degradation | [13] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of scaffold biocompatibility. The following are protocols for key experiments cited in the literature.

MTT Assay for Cell Viability

This protocol is adapted from standard methodologies for assessing cell metabolic activity as an indicator of viability.[18][19][20][21]

Objective: To quantify the number of viable cells on a polythis compound scaffold.

Principle: The yellow tetrazolium salt MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.

Materials:

-

Cell-seeded polythis compound scaffolds in a multi-well plate

-

MTT solution (5 mg/mL in sterile PBS)

-

Serum-free cell culture medium

-

Solubilization solution (e.g., acidified isopropanol)[18]

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Preparation: Prepare a 1 mg/mL MTT solution in phenol red-free DMEM and filter sterilize.[18]

-

Incubation: Remove the culture medium from the wells containing the cell-seeded scaffolds. Wash each scaffold with PBS if the medium contained phenol red.[18] Add 1 mL of the MTT reagent to each well.[18] Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 1-4 hours.[21] Protect the plate from light with aluminum foil.[18]

-

Solubilization: Carefully aspirate the MTT solution. Add 1 mL of the solubilization solution to each well to dissolve the formazan crystals.[18] Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[18]

-

Measurement: Transfer 20 µL of the solution from each well to a new 96-well plate and add 180 µL of isopropanol to each well.[18] Read the absorbance at 570 nm using a microplate reader.[21] Use a reference wavelength of 630 nm to subtract background absorbance.

Live/Dead Staining for Cell Viability

This protocol provides a qualitative and quantitative assessment of live and dead cells on the scaffold.[22][23][24][25][26]

Objective: To visualize and quantify live and dead cells on a polythis compound scaffold.

Principle: This assay uses two fluorescent dyes. Calcein-AM is a cell-permeable dye that is converted by intracellular esterases in live cells to the green fluorescent calcein. Ethidium homodimer-1 (EthD-1) can only enter cells with compromised membranes (dead cells) and binds to nucleic acids, emitting red fluorescence.

Materials:

-

Cell-seeded polythis compound scaffolds in a multi-well plate

-

Live/Dead Viability/Cytotoxicity Kit (containing Calcein-AM and EthD-1)

-

Sterile PBS

-

Fluorescence microscope with appropriate filters

Procedure:

-

Reagent Preparation: Thaw the Calcein-AM and EthD-1 vials at room temperature.[22][23] Prepare the working solution by adding 20 µL of EthD-1 stock solution and 5 µL of Calcein-AM stock solution to 10 mL of sterile PBS.[26] Vortex the solution and protect it from light.[26]

-

Staining: Aspirate the culture medium from the scaffolds and wash them twice with sterile PBS.[26] Add a sufficient volume of the working solution to cover the scaffolds in each well.[26]

-

Incubation: Incubate the plate at 37°C for 30-45 minutes, protected from light.[26]

-

Washing: Remove the working solution and wash the scaffolds three times with PBS.[26]

-

Imaging: Visualize the scaffolds using a fluorescence microscope. Live cells will fluoresce green, and dead cells will fluoresce red.

In Vivo Subcutaneous Implantation

This protocol outlines a general procedure for assessing the in vivo biocompatibility of polythis compound scaffolds.[5][27]

Objective: To evaluate the host tissue response to a polythis compound scaffold implanted subcutaneously.

Principle: The scaffold is implanted in a subcutaneous pocket in an animal model. The tissue response, including inflammation, fibrous capsule formation, and tissue ingrowth, is evaluated histologically at specific time points.

Materials:

-

Sterile polythis compound scaffolds

-

Animal model (e.g., BALB/c mice or Sprague Dawley rats)[10][28]

-

Surgical instruments

-

Anesthesia

-

Sutures

-

Histology processing reagents (formalin, paraffin, etc.)

-

Microscope

Procedure:

-

Animal Preparation: Anesthetize the animal. Shave and sterilize the dorsal skin.[5]

-

Implantation: Make a small incision and create a subcutaneous pocket by blunt dissection.[5] Insert the sterile scaffold into the pocket. Close the incision with sutures.

-

Post-operative Care: Monitor the animals daily for signs of infection or distress.[5]

-

Explantation and Histology: At predetermined time points (e.g., 1, 4, 8 weeks), euthanize the animals and explant the scaffolds along with the surrounding tissue.[15]

-

Analysis: Fix the tissue in 10% neutral buffered formalin, embed in paraffin, and section. Stain the sections with Hematoxylin and Eosin (H&E) and other relevant stains (e.g., Masson's trichrome for collagen). Evaluate the inflammatory cell infiltrate, fibrous capsule thickness, tissue ingrowth, and vascularization.[15]

Signaling Pathways in Biocompatibility

The interaction between cells and the polythis compound scaffold is mediated by complex signaling pathways that dictate the biological response.

Macrophage Polarization

The host's immune response to an implanted scaffold is largely orchestrated by macrophages. These cells can adopt different phenotypes, primarily the pro-inflammatory M1 phenotype or the anti-inflammatory and pro-regenerative M2 phenotype.[12][29] The surface properties and degradation products of the polythis compound scaffold can influence this polarization.[30] Scaffolds that promote a shift towards the M2 phenotype are generally considered more biocompatible and conducive to tissue regeneration.[31]

Caption: Macrophage polarization in response to a polythis compound scaffold implant.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of the inflammatory response.[32] Activation of NF-κB in cells interacting with the polythis compound implant can lead to the expression of pro-inflammatory cytokines.[33][34] The chemical composition of the polythis compound can modulate this pathway; for instance, certain polythis compound nanoparticles have been shown to reduce NF-κB activation.[33] Studies have shown that foam-covered silicone implants exhibit more pronounced NF-κB-p65 expression compared to surface-textured implants, indicating a more sustained inflammatory response.[14][35]

Caption: Simplified NF-κB signaling pathway in response to a polythis compound implant.

Experimental Workflow for In Vivo Scaffold Evaluation

The successful in vivo evaluation of a polythis compound scaffold follows a structured workflow, from scaffold fabrication to detailed analysis of the host response.

Caption: General experimental workflow for in vivo evaluation of polythis compound scaffolds.

Conclusion

Polythis compound scaffolds represent a highly promising class of biomaterials for tissue engineering applications. Their tunable properties allow for the design of scaffolds that can meet the specific requirements of various tissues. This guide has provided a comprehensive overview of the key aspects of polythis compound scaffold biocompatibility, including quantitative data on their performance, detailed experimental protocols for their evaluation, and a visualization of the critical signaling pathways that govern their interaction with the host. By understanding these fundamental principles, researchers and drug development professionals can better harness the potential of polythis compound scaffolds to advance the field of regenerative medicine. Future research will likely focus on further refining the chemical and physical properties of these scaffolds to create even more sophisticated and effective solutions for tissue repair and regeneration.

References

- 1. Biological Effects, Applications and Design Strategies of Medical Polyurethanes Modified by Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Recent Developments in Polythis compound-Based Materials for Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Polythis compound-based scaffolds for myocardial tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Effects of Waterborne Polythis compound 3D Scaffolds Containing Poly(lactic-co-glycolic acid)s of Different Lactic Acid/Glycolic Acid Ratios on the Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative Evaluation of the In vivo Biocompatibility and Performance of Freeze-cast Tissue Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]

- 10. In vivo biocompatibility and vascularization of biodegradable porous polythis compound scaffolds for tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Macrophage Polarization in Response to Varying Pore Sizes of 3D Polythis compound Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Triggerable Degradation of Polyurethanes for Tissue Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. wjps.ir [wjps.ir]

- 15. Investigation of the In Vitro and In Vivo Biocompatibility of a Three-Dimensional Printed Thermoplastic Polythis compound/Polylactic Acid Blend for the Development of Tracheal Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. reprocell.com [reprocell.com]

- 19. broadpharm.com [broadpharm.com]

- 20. texaschildrens.org [texaschildrens.org]

- 21. chondrex.com [chondrex.com]

- 22. ilexlife.com [ilexlife.com]

- 23. youtube.com [youtube.com]

- 24. youtube.com [youtube.com]

- 25. LIVE/DEAD Fixable Dead Cell Stains | Thermo Fisher Scientific - HK [thermofisher.com]

- 26. allevi3d.com [allevi3d.com]

- 27. Quantitative evaluation of the in vivo biocompatibility and performance of freeze-cast tissue scaffolds [pubmed.ncbi.nlm.nih.gov]

- 28. In vitro and in vivo degradation correlations for polythis compound foams with tunable degradation rates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Macrophage polarization: An opportunity for improved outcomes in biomaterials and regenerative medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Electrical aligned polythis compound nerve guidance conduit modulates macrophage polarization and facilitates immunoregulatory peripheral nerve regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 32. mdpi.com [mdpi.com]

- 33. pubs.acs.org [pubs.acs.org]

- 34. Epithelial NF-kappaB activation promotes this compound-induced lung carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Expression of NF-κB-p65 and α-SMA in the Study of Capsules formed by Surface Textured Implants Versus Foam Covered Silicone Implants in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

Urethane Degradation in Physiological Environments: A Technical Guide

This guide provides an in-depth analysis of the degradation pathways of polyurethanes (PUs) under physiological conditions. Aimed at researchers, scientists, and professionals in drug development, it details the core mechanisms of hydrolytic, oxidative, and enzymatic degradation. The content includes quantitative data, detailed experimental protocols, and visualizations to facilitate a comprehensive understanding of polyurethane biostability.

Core Degradation Pathways of Polyurethanes

The in vivo degradation of polyurethanes is a complex process governed by the material's chemical structure and the surrounding biological environment. The primary mechanisms are hydrolysis, oxidation, and enzymatic action, which can occur independently or concurrently.[1] Polyester urethanes are particularly susceptible to hydrolytic degradation, while polyether urethanes are more prone to oxidative breakdown.[2][3]

Hydrolytic Degradation

Hydrolysis involves the cleavage of chemical bonds by water. In polyurethanes, the ester linkages within polyester-based soft segments are most susceptible to this process.[4] The rate of hydrolysis is influenced by the concentration of water within the polymer matrix and the reactivity of the susceptible bonds.[3] This process leads to chain scission, a reduction in molecular weight, and the leaching of low-molecular-weight polyol degradation products.[5][6] In contrast, the this compound bonds themselves are generally more resistant to hydrolysis.[6]

Oxidative Degradation

Oxidative degradation is a dominant mechanism for polyether urethanes and is primarily mediated by reactive oxygen species (ROS) such as hydrogen peroxide, superoxide anions, and hydroxyl radicals.[1] These ROS are released by inflammatory cells like macrophages and foreign-body giant cells that adhere to the implant surface.[1][7] Oxidation can lead to chain scission and cross-linking within the polymer, causing surface cracking and embrittlement.[7][8] This process can be catalyzed by metal ions, which may be present from surgical instruments or conductor coils in medical devices.[3][9] In vitro models often use hydrogen peroxide, sometimes in combination with cobalt chloride (H₂O₂/CoCl₂), to simulate and accelerate in vivo oxidative degradation.[1][10]

Enzymatic Degradation

The biological environment contains various enzymes that can catalyze the degradation of polyurethanes. The process typically involves enzymes adsorbing onto the polymer surface, followed by the hydrolysis of susceptible bonds.[11] Hydrolases such as esterases, proteases, and lipases are known to be involved.[12][13]

-

Esterases : These enzymes, including cholesterol esterase (CE), specifically target and cleave the ester bonds in the soft segments of polyester urethanes.[13][14] CE is found in macrophages and its activity has been shown to cause significant degradation of poly(ester-urea-urethane) materials.[14]

-

Proteases : Enzymes like chymotrypsin and proteinase K can also contribute to the degradation of the ester components.[14]

-

Ureases : While less commonly cited as a primary degradation enzyme, ureases have the potential to cleave this compound bonds.[2][15]

Enzymatic degradation is a surface erosion process, as large enzyme molecules cannot easily penetrate the bulk polymer matrix.[12]

Quantitative Analysis of Polythis compound Degradation

The rate of degradation is critical for predicting the service life of a biomedical device. It can be quantified by measuring changes in mass, molecular weight, and mechanical properties over time. The following tables summarize quantitative data from various in vitro and in vivo studies.

Table 1: In Vivo Degradation of a Poly(ester)this compound-based Adhesive [16]

| Implantation Site | Time (Months) | Degradation Status |

|---|---|---|

| Intramuscular (Rabbit) | 6 | Complete Degradation |

| Subcutaneous (Rabbit) | 12 | Tissue Residues Found |

| Subcutaneous (Rabbit) | 24 | Complete Remodeling |

Table 2: Molecular Weight Reduction of Polyester Polyurethanes In Vivo [17]

| Polymer Composition | Time (Weeks) | Molecular Weight (Mn) Change |

|---|---|---|

| POSS-PCL | 0 | Initial Mn |

| POSS-PCL | 8 | Rapid Decrease |

| POSS-PCL | > 8 | Plateau (due to non-degrading POSS) |

| POSS-PCDL | 0 | Initial Mn |

| POSS-PCDL | 8 | Rapid Decrease |

| POSS-PCDL | > 8 | Plateau (due to non-degrading POSS) |

(Data presented qualitatively as per source; specific values depend on soft block composition)

Table 3: Comparison of In Vitro and In Vivo Degradation Models [18][19]

| Polymer Type | In Vitro Condition | In Vivo Correlation |

|---|---|---|

| Hydrophilic (Hydrolysis & Oxidation) | 1% Hydrogen Peroxide | Best predicts in vivo rates |

| Hydrophobic (Oxidation only) | 3% Hydrogen Peroxide | Best predicts in vivo rates |

Experimental Protocols for Degradation Assessment

Standardized protocols are essential for comparing the biostability of different polythis compound formulations. Below are detailed methodologies for key in vitro and in vivo experiments.

In Vitro Accelerated Oxidative Degradation

This protocol is widely used to simulate the oxidative environment created by inflammatory cells.[1]

Objective: To assess the oxidative stability of polyurethanes.

Methodology:

-

Sample Preparation: Prepare thin polymer films (e.g., by solvent casting onto glass substrates).

-

Degradation Medium: Prepare a solution of 20% hydrogen peroxide (H₂O₂) and 0.1 M cobalt chloride (CoCl₂) in deionized water.[1]

-

Incubation: Fully immerse the polymer films in the degradation medium in sealed containers. Place them in a shaking bath or incubator maintained at 37°C.[20]

-

Solution Refresh: To maintain oxidative activity, refresh the H₂O₂/CoCl₂ solution at regular intervals (e.g., twice weekly).[20]

-

Time Points: Remove samples at predetermined time points (e.g., 1, 3, 7, 14, 21 days).

-